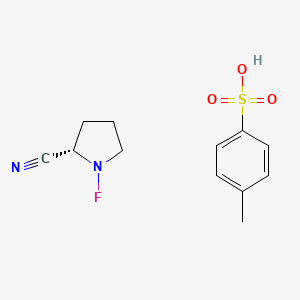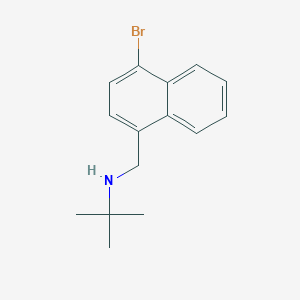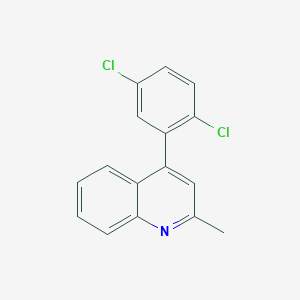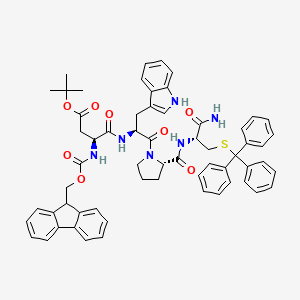
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyano group, a fluoro substituent, and a pyrrolidine ring. The p-toluenesulfonate group further enhances its chemical properties, making it a versatile compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Fluoro Group: The fluoro substituent is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Addition of the Cyano Group: The cyano group is incorporated through a nucleophilic addition reaction using a cyanide source like sodium cyanide.
Formation of the p-Toluenesulfonate Salt: The final step involves the reaction of the intermediate compound with p-toluenesulfonyl chloride in the presence of a base to form the p-toluenesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance the compound’s binding affinity to target proteins. The pyrrolidine ring provides structural stability, allowing the compound to effectively interact with enzymes and receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-cyano-(4R)-fluoro-pyrrolidine hydrochloride
- (2S)-cyano-(4R)-fluoro-pyrrolidine acetate
- (2S)-cyano-(4R)-fluoro-pyrrolidine sulfate
Uniqueness
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate stands out due to its enhanced solubility and stability provided by the p-toluenesulfonate group. This makes it more suitable for certain applications compared to its counterparts.
Eigenschaften
Molekularformel |
C12H15FN2O3S |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
(2S)-1-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-8-3-1-2-5(8)4-7/h2-5H,1H3,(H,8,9,10);5H,1-3H2/t;5-/m.0/s1 |
InChI-Schlüssel |
UNOGBRLKAJZWPN-ZSCHJXSPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)F)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)




![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)




